5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one
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Overview
Description
5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a morpholine ring, and a dichlorobenzylidene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-morpholin-4-yl-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The dichlorobenzylidene moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(2,6-Dichloro-benzylidene)-2-morpholin-4-yl-thiazol-4-one: can be compared with other similar compounds to highlight its uniqueness:
5-(2,4-Dichloro-benzylidene)-2-thioxo-3-o-tolyl-thiazolidin-4-one: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-(2,4-Dichloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one: Another analog with distinct substituents, affecting its physical and chemical properties.
5-(4-(2,4-Dichloro-benzyloxy)-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one: Exhibits different biological activities due to the presence of additional functional groups.
These comparisons demonstrate the versatility and potential of This compound in various scientific and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-3-11(16)9(10)8-12-13(19)17-14(21-12)18-4-6-20-7-5-18/h1-3,8H,4-7H2/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQOSQAHZSRFD-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=C(C=CC=C3Cl)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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